molecular formula C16H16Cl2N4O5 B10971113 diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B10971113
M. Wt: 415.2 g/mol
InChI Key: BZMFAFMOWVNMIX-UHFFFAOYSA-N
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Description

DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a triazole ring, dichloroaniline moiety, and diethyl ester groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with sodium azide to introduce the triazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the dichloroaniline moiety, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may interfere with cellular signaling pathways, resulting in antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 2-[(3,4-DICHLOROANILINO)METHYLENE]MALONATE
  • DIETHYL 2-[(2,3-DINITROANILINO)METHYLENE]MALONATE
  • DIETHYL 2-[(4-HYDROXYANILINO)METHYLENE]MALONATE

Uniqueness

DIETHYL 1-[2-(3,4-DICHLOROANILINO)-2-OXOETHYL]-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is unique due to its triazole ring and specific substitution pattern, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16Cl2N4O5

Molecular Weight

415.2 g/mol

IUPAC Name

diethyl 1-[2-(3,4-dichloroanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C16H16Cl2N4O5/c1-3-26-15(24)13-14(16(25)27-4-2)22(21-20-13)8-12(23)19-9-5-6-10(17)11(18)7-9/h5-7H,3-4,8H2,1-2H3,(H,19,23)

InChI Key

BZMFAFMOWVNMIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)OCC

Origin of Product

United States

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